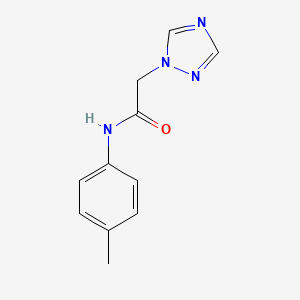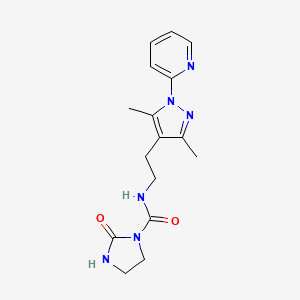
(7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chromen-4-yl acetic acid moiety with hydroxyl groups at the 7 and 8 positions, and a keto group at the 2 position. Coumarin derivatives are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid typically involves the reaction of resorcinol with ethyl acetoacetate in the presence of a catalyst such as piperidine, followed by cyclization and subsequent hydroxylation . The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can further be utilized in various applications .
Scientific Research Applications
Chemistry
In chemistry, (7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound exhibits significant antioxidant and antimicrobial activities. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine
In medicine, this compound is explored for its anti-inflammatory and anticancer properties. It has shown promise in preclinical studies for reducing inflammation and inhibiting the proliferation of cancer cells .
Industry
Industrially, this compound is used in the formulation of cosmetics and personal care products due to its antioxidant properties. It helps in protecting the skin from oxidative stress and aging .
Mechanism of Action
The mechanism of action of (7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid involves its interaction with various molecular targets. The hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its fragrance and anticoagulant properties.
7-Hydroxycoumarin: Similar structure but lacks the acetic acid moiety.
Baicalin: Another coumarin derivative with hydroxyl groups at different positions.
Uniqueness
(7,8-Dihydroxy-2-Oxo-2h-Chromen-4-Yl)acetic Acid is unique due to the presence of both hydroxyl and acetic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications compared to other coumarin derivatives .
Properties
IUPAC Name |
2-(7,8-dihydroxy-2-oxochromen-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c12-7-2-1-6-5(3-8(13)14)4-9(15)17-11(6)10(7)16/h1-2,4,12,16H,3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRFNPKOQGRTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=O)O2)CC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2733124.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride](/img/structure/B2733125.png)





![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2733136.png)

![2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B2733139.png)
![N-Ethyl-N-[2-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733142.png)



